molecular formula C17H17N3O2S B8521652 ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B8521652
M. Wt: 327.4 g/mol
InChI Key: JIIOFXXANXQSPT-UHFFFAOYSA-N
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Description

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural elements of pyridine and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and the formation of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a Thrope–Ziegler cyclization to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the parent compound .

Comparison with Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Comparison: ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties. This makes it more versatile in chemical reactions and applications compared to similar compounds that may lack one of these rings .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H17N3O2S/c1-4-22-17(21)13-10(3)20-16-12(14(13)18)9(2)15(23-16)11-6-5-7-19-8-11/h5-8H,4H2,1-3H3,(H2,18,20)

InChI Key

JIIOFXXANXQSPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C(=C(S2)C3=CN=CC=C3)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate (260 mg, 0.790 mmol) (Description 31), tetrakis(triphenylphosphine)palladium(0) (45.6 mg, 0.039 mmol), sodium carbonate (167 mg, 1.580 mmol) and 3-pyridineboronic acid (116 mg, 0.948 mmol) in acetonitrile (3 mL) and water (0.75 μl) was heated at 70° C. under nitrogen, for 30 min. 1,2-Dimethoxyethane (2 mL) was added and the mixture was stirred at 80° C. for 18 h. The reaction mixture was cooled to RT and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in DCM, afforded the title compound (141 mg). LCMS (A) m/z: 328 [M+1]+, Rt 0.88 min (acidic), Rt 1.14 min (basic).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 μL
Type
solvent
Reaction Step One
Quantity
45.6 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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